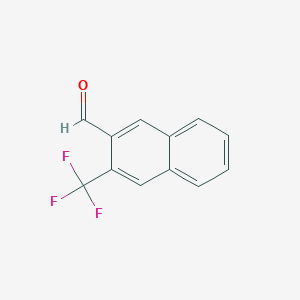
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an aromatic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the naphthalene ring at the 2-position and an aldehyde group (-CHO) at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the naphthalene ring. One common method is the trifluoromethylation of naphthalene derivatives followed by formylation. The reaction conditions often involve the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound notable for its unique trifluoromethyl group attached to a naphthalene ring, which significantly influences its biological activity. The compound's chemical formula is C12H8F3O, with a molecular weight of approximately 224.18 g/mol. The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceuticals .
The compound exhibits distinctive electronic properties due to the electron-withdrawing nature of the trifluoromethyl group. This property affects its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic applications. The aldehyde functional group further contributes to its reactivity, allowing for various chemical transformations .
Interaction Studies
Molecular docking studies have indicated that this compound may interact with specific biological targets, influencing pathways relevant to various diseases. These interactions are crucial for understanding the compound's potential therapeutic effects .
Case Studies and Research Findings
- Anticancer Activity : A study involving naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic activity against cancer cell lines. For instance, one derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells by arresting the cell cycle .
- Inhibition Studies : Research has shown that the introduction of trifluoromethyl groups into aromatic compounds can enhance their potency in inhibiting specific enzymes. For example, studies on structurally related compounds have revealed improved inhibition of 5-hydroxytryptamine (5-HT) uptake when trifluoromethyl groups are present .
Data Table: Comparison of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following points summarize potential mechanisms:
- Protein Binding : The compound's ability to bind to proteins may alter their activity, influencing cellular pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to target enzymes, increasing inhibitory potency.
Properties
Molecular Formula |
C12H7F3O |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChI Key |
LDUMRYQOOCZJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















